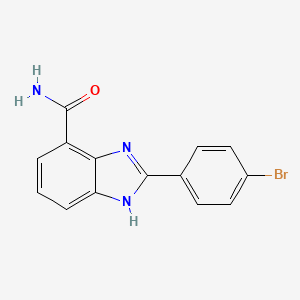
1-decylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-decylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a decyl group (a ten-carbon alkyl chain) attached to the nitrogen atom of the piperazine ring, and it is commonly used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-decylpiperazine hydrochloride typically involves the reaction of piperazine with decyl halides (such as decyl chloride or decyl bromide) under basic conditions. The reaction can be carried out in a solvent such as ethanol or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Piperazine+Decyl Halide→N-decylpiperazine
The resulting N-decylpiperazine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields. The process involves the same basic principles as the laboratory-scale synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-decylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where the decyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced piperazine compounds, and substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-decylpiperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a potential ligand for binding studies with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-decylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The decyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic regions of target molecules. The piperazine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-methylpiperazine hydrochloride
- N-ethylpiperazine hydrochloride
- N-butylpiperazine hydrochloride
Uniqueness
1-decylpiperazine hydrochloride is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and hydrophobic interactions. This makes it particularly useful in applications where enhanced membrane permeability or interaction with hydrophobic targets is desired.
Propiedades
Fórmula molecular |
C14H31ClN2 |
|---|---|
Peso molecular |
262.86 g/mol |
Nombre IUPAC |
1-decylpiperazine;hydrochloride |
InChI |
InChI=1S/C14H30N2.ClH/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16;/h15H,2-14H2,1H3;1H |
Clave InChI |
PNJGBMZJWKJSID-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN1CCNCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















